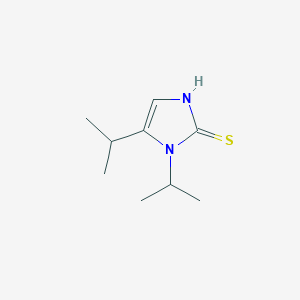![molecular formula C9H16Cl2N2 B1525853 二盐酸乙基[1-(吡啶-4-基)乙基]胺 CAS No. 1334146-92-7](/img/structure/B1525853.png)
二盐酸乙基[1-(吡啶-4-基)乙基]胺
描述
Physical And Chemical Properties Analysis
Ethyl[1-(pyridin-4-yl)ethyl]amine dihydrochloride has a molecular weight of 223.14 g/mol. Additional physical and chemical properties are not provided in the search results.科学研究应用
合成和催化
四氢吡啶的合成二盐酸乙基[1-(吡啶-4-基)乙基]胺已用于膦催化的 [4 + 2] 环化反应,导致合成高度官能化的四氢吡啶。此过程涉及乙基 2-甲基-2,3-丁二烯酸酯充当 1,4-偶极子合成子,与 N-甲苯磺酰亚胺环化,形成乙基 6-取代-1-(4-甲苯磺酰基)-1,2,5,6-四氢吡啶-3-羧酸酯,具有优异的产率和完全的区域选择性。此合成途径对于创建复杂分子的至关重要,这些分子在包括药物化学在内的各个领域具有潜在应用 (Zhu、Lan 和 Kwon,2003 年).
吡唑并[3,4-b]吡啶产物的合成该化合物还在新型乙基-1,3,4-三苯基-1H-吡唑并[3,4-b]吡啶-6-羧酸酯产物的有效合成中发挥作用。这是通过吡唑-5-胺衍生物与回流乙酸中的活化羰基团缩合实现的,该过程可用于制备新的 N-稠合杂环产物 (Ghaedi 等人,2015 年).
钌催化的羰基化一项显着的应用涉及芳香酰胺中邻位 C-H 键的钌催化的羰基化,其中二盐酸乙基[1-(吡啶-4-基)乙基]胺的吡啶-2-基甲基氨基部分充当双齿导向基团。该方法促进了将各种官能团引入芳香酰胺,展示了该化合物在复杂合成过程中的多功能性 (井上、Shiota、Fukumoto 和 Chatani,2009 年).
结构和构象研究
衍生物的构象分析二盐酸乙基[1-(吡啶-4-基)乙基]胺衍生物已合成并使用 NMR 光谱分析了它们的构象和立体动力学性质。这些研究揭示了由于中心胺氮上的氮反转而产生的动态过程,为这些化合物的构象行为提供了有价值的见解 (Korošec 等人,2006 年).
晶体结构分析该化合物的衍生物也已通过晶体结构分析进行了研究。例如,3-氯吡啶-2-胺(涉及二盐酸乙基[1-(吡啶-4-基)乙基]胺合成的副产物)表现出有趣的分子间相互作用,提供了对分子排列和材料科学或药物设计中潜在应用的见解 (Hu、Yang、Luo 和 Li,2011 年).
安全和危害
作用机制
Target of Action
- This enzyme is induced during inflammation and immune responses. It produces nitric oxide (NO), which plays a role in vasodilation and immune regulation. Constitutively expressed in endothelial cells, eNOS produces NO to regulate vascular tone and maintain cardiovascular health .
Mode of Action
- Ethyl[1-(pyridin-4-yl)ethyl]amine dihydrochloride primarily exerts its relaxant effect by blocking calcium channels. This leads to reduced intracellular calcium levels, resulting in vasodilation and muscle relaxation. While calcium channel blockade is the main mode of action, other mechanisms may contribute, such as potassium channel modulation and cAMP accumulation .
生化分析
Biochemical Properties
Ethyl[1-(pyridin-4-yl)ethyl]amine dihydrochloride plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain amine oxidases, which are enzymes that catalyze the oxidation of amines . The nature of these interactions often involves the formation of hydrogen bonds and ionic interactions, which can influence the activity of the enzymes and the overall biochemical pathways in which they are involved .
Cellular Effects
The effects of Ethyl[1-(pyridin-4-yl)ethyl]amine dihydrochloride on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways that are crucial for cell growth and differentiation . Additionally, Ethyl[1-(pyridin-4-yl)ethyl]amine dihydrochloride can alter gene expression patterns, leading to changes in the production of proteins that are essential for cellular functions .
Molecular Mechanism
At the molecular level, Ethyl[1-(pyridin-4-yl)ethyl]amine dihydrochloride exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain amine oxidases by binding to their active sites . This binding interaction can result in changes in the enzyme’s conformation, thereby affecting its activity. Additionally, Ethyl[1-(pyridin-4-yl)ethyl]amine dihydrochloride can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of Ethyl[1-(pyridin-4-yl)ethyl]amine dihydrochloride can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and air . Long-term studies have shown that prolonged exposure to Ethyl[1-(pyridin-4-yl)ethyl]amine dihydrochloride can lead to changes in cellular function, including alterations in cell growth and metabolism . These temporal effects are important considerations for researchers using this compound in their experiments.
Dosage Effects in Animal Models
The effects of Ethyl[1-(pyridin-4-yl)ethyl]amine dihydrochloride vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing certain biochemical pathways and improving cellular function . At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s effects become significantly pronounced beyond a certain dosage .
Metabolic Pathways
Ethyl[1-(pyridin-4-yl)ethyl]amine dihydrochloride is involved in various metabolic pathways. It interacts with enzymes such as amine oxidases, which play a crucial role in the metabolism of amines . These interactions can affect metabolic flux and the levels of metabolites within cells. Additionally, Ethyl[1-(pyridin-4-yl)ethyl]amine dihydrochloride can influence the activity of cofactors that are essential for enzymatic reactions .
Transport and Distribution
Within cells and tissues, Ethyl[1-(pyridin-4-yl)ethyl]amine dihydrochloride is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . These interactions can affect the compound’s localization and accumulation within specific cellular compartments . Understanding these transport and distribution mechanisms is crucial for determining the compound’s overall effects on cellular function.
Subcellular Localization
The subcellular localization of Ethyl[1-(pyridin-4-yl)ethyl]amine dihydrochloride can influence its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . For example, it may accumulate in the mitochondria, where it can affect mitochondrial function and energy production . The precise localization of Ethyl[1-(pyridin-4-yl)ethyl]amine dihydrochloride is an important factor in understanding its biochemical and cellular effects.
属性
IUPAC Name |
N-ethyl-1-pyridin-4-ylethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.2ClH/c1-3-11-8(2)9-4-6-10-7-5-9;;/h4-8,11H,3H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAJLVBPZQPSDTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)C1=CC=NC=C1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-cyano-3-(dimethylamino)-N-[(4-methylphenyl)methyl]prop-2-enamide](/img/structure/B1525775.png)



![2-[(3-Bromophenyl)methyl]butanoic acid](/img/structure/B1525784.png)


![1-[2-(3-amino-1H-pyrazol-1-yl)ethyl]imidazolidin-2-one](/img/structure/B1525789.png)
![3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B1525790.png)

